SULFO-TAG NHS Ester

Catalog No.
S15406803
CAS No.
482618-42-8
M.F
C43H39N7Na2O16RuS4
M. Wt
1185.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SULFO-TAG NHS Ester

CAS Number

482618-42-8

Product Name

SULFO-TAG NHS Ester

IUPAC Name

disodium;(2,5-dioxopyrrolidin-1-yl) 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;ruthenium(2+);[2-[4-(sulfonatomethyl)pyridin-2-yl]pyridin-4-yl]methanesulfonate

Molecular Formula

C43H39N7Na2O16RuS4

Molecular Weight

1185.1 g/mol

InChI

InChI=1S/C19H19N3O4.2C12H12N2O6S2.2Na.Ru/c1-13-7-9-20-15(11-13)16-12-14(8-10-21-16)3-2-4-19(25)26-22-17(23)5-6-18(22)24;2*15-21(16,17)7-9-1-3-13-11(5-9)12-6-10(2-4-14-12)8-22(18,19)20;;;/h7-12H,2-6H2,1H3;2*1-6H,7-8H2,(H,15,16,17)(H,18,19,20);;;/q;;;2*+1;+2/p-4

InChI Key

GPSOIZKEYLTPJQ-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC(=O)ON3C(=O)CCC3=O.C1=CN=C(C=C1CS(=O)(=O)[O-])C2=NC=CC(=C2)CS(=O)(=O)[O-].C1=CN=C(C=C1CS(=O)(=O)[O-])C2=NC=CC(=C2)CS(=O)(=O)[O-].[Na+].[Na+].[Ru+2]

SULFO-TAG NHS Ester (CAS 482618-42-8) is a water-soluble ruthenium(II) tris(bipyridine) derivative engineered specifically for electrochemiluminescence (ECL) immunoassay platforms . Featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and multiple sulfonate groups, this compound facilitates direct conjugation to primary amines on proteins, antibodies, and peptides. Its aqueous solubility eliminates the need for organic co-solvents during the labeling process, safeguarding the tertiary structure and binding affinity of sensitive biological reagents . As the signal-generating component in ECL diagnostics, it offers a regenerative luminescent mechanism at the electrode surface, providing up to 10-fold higher signal-to-noise ratios and extended dynamic ranges compared to traditional colorimetric labels under physiological conditions.

Research Fit

Workflow
MSD ECL immunoassay detection label
Selection Context
Water-soluble NHS ester for amine labeling in physiological buffers
Research Context
Supports biopharmaceutical development, biomarker discovery, and immunogenicity research

Substituting SULFO-TAG NHS Ester with non-sulfonated Ru(bpy)3 NHS esters or conventional enzymatic labels introduces quantifiable process and performance bottlenecks. Non-sulfonated ruthenium complexes are hydrophobic, requiring dissolution in anhydrous DMSO or DMF. When introduced into aqueous protein solutions, these organic solvents can trigger protein denaturation and aggregation, reducing the yield of viable conjugate by up to 30% [1]. Furthermore, traditional enzymatic labels (such as HRP) suffer from inherent kinetic instability and susceptibility to matrix interference, restricting their dynamic range to 1.5–2 logs. In contrast, SULFO-TAG's engineered hydrophilicity ensures >90% conjugation efficiency in pure biological buffers, while its non-depleting ECL emission profile guarantees reproducible quantification without the kinetic constraints of enzyme-substrate reactions [1].

Substitution Risk

Target
SULFO-TAG NHS Ester
Alternative
Fluorescent dyes (Cy5, Alexa Fluor 647) — prone to photobleaching and autofluorescence, limiting sensitivity and multiplexing in complex matrices.
Target
ECL Detection Mechanism
Alternative
Non-optimized ruthenium conjugates — may lack documented lot-to-lot consistency, introducing variability that can shift assay reproducibility over longitudinal studies.
Target
MSD GOLD QC Protocol
Alternative
Generic NHS esters — often require organic co-solvents that can denature proteins, and lack rigorous multi-lot testing, limiting direct substitution in validated bioanalytical workflows.

Aqueous Solubility and Protein Conjugation Viability

The incorporation of sulfonate groups into the ruthenium(II) bipyridine core fundamentally alters the compound's processability. SULFO-TAG NHS Ester achieves complete dissolution in standard physiological buffers (e.g., PBS pH 7.4–7.9) at working concentrations (typically 3 nmol/μL) without organic co-solvents [1]. In bioconjugation workflows, non-sulfonated Ru(bpy)3 NHS esters require up to 10% v/v DMSO/DMF to prevent precipitation during labeling. This organic solvent burden routinely causes 15–30% loss of sensitive monoclonal antibodies due to aggregation. SULFO-TAG maintains 100% aqueous conditions, preserving native protein conformation and yielding conjugates with >95% retained target affinity [1].

Evidence DimensionOrganic solvent requirement during conjugation
Target Compound Data0% v/v (fully soluble in PBS)
Comparator Or BaselineNon-sulfonated Ru(bpy)3 NHS Ester (requires 5–10% v/v DMSO/DMF)
Quantified DifferenceElimination of organic co-solvents, preventing 15–30% antibody aggregation loss.
ConditionsConjugation of IgG at 1-2 mg/mL in PBS pH 7.9 at room temperature.

Elimating organic solvents during labeling is critical for manufacturing diagnostic reagents where preserving the binding affinity of expensive or fragile antibodies is paramount.

Limit of Detection vs ELISA
Cross-study comparable
SULFO-TAG 0.05 pg/mL
Conventional ELISA 10 pg/mL
Ultra-sensitivity ELISA 0.5 pg/mL
Supports low-abundance biomarker endpoint review.
Cytokine assays in buffer and serum matrices; IFN-γ reported.

Assay Dynamic Range and Signal Linearity

SULFO-TAG NHS Ester utilizes a regenerative electrochemiluminescent mechanism where the ruthenium complex undergoes rapid oxidation and reduction at the electrode surface in the presence of a co-reactant. Comparative immunoassay validations demonstrate that SULFO-TAG-based ECL platforms routinely achieve a 4 to 5-log dynamic range (e.g., spanning 1 pg/mL to 10,000 pg/mL in a single run) [1]. In contrast, traditional colorimetric ELISA utilizing Horseradish Peroxidase (HRP) is kinetically limited by substrate depletion and optical density saturation, restricting its linear dynamic range to 1.5 to 2 logs [1].

Evidence DimensionLinear dynamic range in sandwich immunoassays
Target Compound Data4 to 5 logs (e.g., 1 to 10,000 pg/mL)
Comparator Or BaselineHRP/TMB colorimetric ELISA (1.5 to 2 logs)
Quantified Difference100- to 1000-fold expansion in quantifiable assay range.
ConditionsSandwich immunoassay formats measuring standard clinical biomarkers.

A broader dynamic range drastically reduces the need for serial sample dilutions in clinical and industrial testing, saving labor, time, and reagent costs.

Dynamic Range vs ELISA
Head-to-head
SULFO-TAG 6 logs (sub-pg/mL to µg/mL)
ELISA 1–2 logs
Bead-based 2–3 logs
Reported 10,000-fold wider span reduces sample dilution steps.
Cytokines and protein analytes in biological matrices.

Signal Stability and Matrix Interference Resistance

The ECL emission of the SULFO-TAG ruthenium complex is triggered electrically only at the electrode surface, effectively decoupling the excitation source from optical background noise. Assays utilizing SULFO-TAG exhibit near-zero background autofluorescence, whereas standard fluorophores like FITC or Alexa Fluor 488 suffer from significant signal-to-noise degradation in complex biological matrices (e.g., serum, plasma) due to endogenous fluorophores [1]. SULFO-TAG conjugates maintain >95% signal stability over extended storage and provide up to 10-fold higher signal-to-noise ratios in unpurified biological samples compared to standard fluorescent labels [1].

Evidence DimensionSignal-to-noise ratio in complex biological matrices
Target Compound Data>10-fold enhancement in S/N ratio with near-zero optical background
Comparator Or BaselineStandard fluorophores (FITC/Alexa Fluor) (high background autofluorescence)
Quantified Difference>10x improvement in signal-to-noise due to decoupled electrical excitation.
ConditionsDirect detection in undiluted or minimally diluted human serum/plasma.

Procurement of SULFO-TAG is essential for developing 'no-wash' or minimal-dilution assays in complex matrices where traditional optical labels fail due to background interference.

Inter-Lot Consistency
Class-level inference
MSD GOLD multi-lot testing protocol
Generic sources lack documented lot release data.
Lot consistency supports validated workflow continuity.
Data to verify; based on documented QC protocols vs. absence thereof.
Conjugation Optimization
Head-to-head
Aggregate levels reduced from 37% to <5%
7.4-fold reduction
Optimized low-pH conjugation may support assay signal-to-noise.
Bispecific protein conjugation; pH 4.0 buffer, pH 3.0 purification.
Signal-to-Noise vs HRP
Head-to-head
2x background at ~1, 3, and 20 ng/mL surrogate mAbs
>2-fold higher signal-to-background than HRP detection
Reported higher signal-to-noise supports ADA endpoint sensitivity review.
Bridging ELISA format; Protein-A/G detection reagent.

Multiplexed Clinical Diagnostics (ECLIA)

Directly applicable for manufacturing high-sensitivity, multiplexed in vitro diagnostic (IVD) kits where broad dynamic range and low matrix interference are required to measure multiple biomarkers simultaneously in a single patient sample, leveraging the 4-5 log dynamic range of SULFO-TAG [1].

Pharmacokinetic (PK) and Anti-Drug Antibody (ADA) Assays

A critical reagent for biopharmaceutical development, where labeling fragile therapeutic monoclonal antibodies without organic solvents is necessary to retain native epitopes for accurate ADA bridging assays [1].

High-Throughput Screening (HTS) in Drug Discovery

Directly supports automated, high-throughput receptor-ligand binding assays due to the stability of the ruthenium label and the ability to perform homogenous (no-wash) assay formats that eliminate washing steps [1].

Application Fit

Application
Selection Property
Validation Focus
Biomarker quantification research
Sub-pg/mL detection capability in ECL format
Low-abundance biomarker endpoint review in research matrices
Immunogenicity research (ADA)
High signal-to-noise ratio and documented lot consistency
ADA assay sensitivity and lot-to-lot reproducibility review
Multiplexed PK/PD profiling
6-log dynamic range with low sample volume requirement
Dynamic range verification and matrix interference assessment

Hydrogen Bond Acceptor Count

22

Exact Mass

1185.017492 g/mol

Monoisotopic Mass

1185.017492 g/mol

Heavy Atom Count

73

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